Cas no 74270-76-1 (4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorophenyl group, a pyridinyl moiety, and a thiol functional group. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both nitrogen and sulfur heteroatoms enhances its potential for coordination chemistry and biological activity. Its stability and reactivity under controlled conditions allow for further functionalization, enabling applications in drug discovery and material science. The compound’s well-defined molecular architecture ensures reproducibility in synthetic pathways, supporting its use in rigorous scientific investigations.
4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol structure
74270-76-1 structure
Product Name:4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS No:74270-76-1
MF:C13H9ClN4S
MW:288.75535941124
MDL:MFCD03152460
CID:572035
PubChem ID:971402
Update Time:2025-06-07

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • 3H-1,2,4-Triazole-3-thione,4-(4-chlorophenyl)-2,4-dihydro-5-(4-pyridinyl)-
    • 4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
    • 4-(4-CHLORO-PHENYL)-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL
    • 4-(4-chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole-3-thiol
    • 4-(4-chloro-phenyl)-5-pyridin-4-yl-2,4-dihydro-[1,2,4]triazole-3-thione
    • AA-504
    • AC1LJB2I
    • AC1Q7GIH
    • CTK8F5368
    • CTK9A3482
    • 4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
    • 74270-76-1
    • NSC824724
    • Z56276627
    • NSC-824724
    • AKOS000115792
    • EN300-03109
    • 4-(4-CHLOROPHENYL)-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
    • DTXSID00359565
    • 4-(4-Chlorophenyl)-5-(4-pyridinyl)-4h-1,2,4-triazole-3-thiol
    • CS-0116961
    • SCHEMBL11919915
    • 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD03152460
    • Inchi: 1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19)
    • InChI Key: LIUGWBZKHWBZRM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(NN=C1C1C=CN=CC=1)=S

Computed Properties

  • Exact Mass: 288.024
  • Monoisotopic Mass: 288.024
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • Density: 1.44
  • Boiling Point: 431.7°C at 760 mmHg
  • Flash Point: 214.9°C
  • Refractive Index: 1.733

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Pricemore >>

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Additional information on 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Professional Introduction to 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 74270-76-1)

4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 74270-76-1, belongs to the triazole class of molecules, which are well-known for their broad spectrum of pharmacological effects. The presence of both chlorophenyl and pyridinyl substituents in its structure imparts distinct electronic and steric characteristics, making it a versatile scaffold for drug discovery.

The chemical structure of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol consists of a central triazole ring connected to a chlorophenyl group at the 4-position and a pyridin-4-yl group at the 5-position. The thiol (-SH) moiety at the 3-position of the triazole ring further enhances its reactivity, allowing for various chemical modifications that can fine-tune its biological properties. This structural arrangement not only contributes to the compound's stability but also facilitates interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in triazole derivatives due to their demonstrated efficacy in treating various diseases. The pharmacological properties of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been extensively studied in academic and industrial research settings. Preliminary studies suggest that this compound exhibits antimicrobial, anti-inflammatory, and anticancer activities. These findings are particularly intriguing given the increasing prevalence of multidrug-resistant pathogens and the rising incidence of cancer worldwide.

The antimicrobial activity of this compound has been attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways essential for microbial survival. Specifically, the chlorophenyl group has been shown to interact with bacterial enzymes, thereby interfering with their function. Additionally, the pyridinyl moiety may enhance binding affinity to bacterial targets, further contributing to its efficacy. These mechanisms are being further explored in ongoing research to develop novel antibiotics that can combat resistant strains.

Moreover, the anti-inflammatory properties of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have been investigated in vitro and in vivo models. Studies indicate that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). The thiol group plays a crucial role in these interactions by forming disulfide bonds with target proteins, thereby altering their conformation and function. This mechanism offers a potential therapeutic approach for managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The anticancer potential of this compound is another area of active research. Preclinical studies have demonstrated that 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspase-dependent pathways. The chlorophenyl and pyridinyl substituents are believed to interact with specific receptors overexpressed on cancer cell surfaces, triggering signaling cascades that lead to cell death. Additionally, the thiol group may participate in redox reactions within cancer cells, disrupting their metabolic balance and promoting apoptosis. These findings highlight the compound's promise as a lead molecule for developing new anticancer therapies.

Recent advancements in computational chemistry have also contributed to our understanding of the pharmacological properties of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Molecular docking studies have revealed that this compound can bind effectively to various biological targets, including enzymes involved in DNA replication and protein synthesis. These interactions are thought to be mediated by hydrogen bonding networks formed between the compound's functional groups and the target proteins' active sites. Such insights are invaluable for designing derivatives with enhanced potency and selectivity.

The synthesis of novel derivatives of 4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is an ongoing area of research aimed at optimizing its pharmacological profile. Researchers are exploring various strategies such as functional group modifications, regioisomerization, and bioconjugation to improve its bioavailability and target specificity. For instance, replacing the thiol group with other sulfur-containing moieties or introducing additional heterocyclic rings may enhance its binding affinity while minimizing off-target effects.

The development of new drug candidates often involves rigorous safety and efficacy testing before they can be translated into clinical use. In this context, 4-(4-Chlorophenyl)-5-(pyridin-4-yll)-۴H -۱،۲،۴ -triaziol -۳ -thiol has undergone preliminary toxicity assessments in cell culture and animal models. Preliminary results suggest that it exhibits low toxicity at therapeutic doses but may cause adverse effects at higher concentrations. Further studies are needed to fully characterize its safety profile before it can be considered for human trials.

The integration of traditional pharmaceutical research with modern technologies such as artificial intelligence (AI) and machine learning (ML) is transforming drug discovery processes. These technologies enable researchers to analyze vast datasets rapidly identify promising candidates like ۴ - (۴ - chlorinepheny l) -۵ - (پیریدین -۴ -یل) -۴H -۱،۲،۴ - تریاژول -۳ - تیول based on their structural features alone without extensive experimental screening. This approach not only accelerates discovery but also reduces costs associated with traditional methods.

In conclusion, ۴ -(۴ - chlorinepheny l) -۵ -(پیریدین -۴ -یل) -۴H -۱،۲،۴ - تریاژول -۳ - تیول (CAS No .۷۴۲۷۰−۷۶−۱) represents a promising scaffold for developing novel therapeutic agents with applications ranging from antimicrobial treatments to anticancer therapies . Its unique structural features , combined with preliminary evidence suggesting multiple biological activities , make it an attractive candidate for further investigation . As research continues , we can expect more insights into its pharmacological mechanisms , leading to innovative treatments for various diseases .

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